molecular formula C7H8N2O3 B13309100 3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid

3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid

Cat. No.: B13309100
M. Wt: 168.15 g/mol
InChI Key: HQNPBMBPUYUMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid is a chemical compound of significant interest in medicinal and heterocyclic chemistry research. It features a pyrazin-2(1H)-one core, a structure known to be a versatile scaffold in drug discovery . This core is a common lactam tautomer of pyrazin-2-ol and can exhibit diverse biological activities. The propanoic acid side chain enhances the molecule's potential for further chemical modifications, making it a valuable building block for synthesizing more complex derivatives or for conjugation in probe development . Research into similar pyrazine and quinoxaline derivatives indicates potential applications in exploring protein-protein interactions and modulating biological pathways . As a key synthetic intermediate, it can be utilized to construct libraries of compounds for high-throughput screening in drug discovery campaigns . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

3-(2-oxo-1H-pyrazin-3-yl)propanoic acid

InChI

InChI=1S/C7H8N2O3/c10-6(11)2-1-5-7(12)9-4-3-8-5/h3-4H,1-2H2,(H,9,12)(H,10,11)

InChI Key

HQNPBMBPUYUMGR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=O)N1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves the formation of heterocyclic intermediates, particularly pyrazines and pyridines, which are then oxidized or modified to yield the target compound. The process typically employs sulfonylation, alkylation, and subsequent oxidation steps.

Key Steps:

  • Sulfonylation of amino acids or amino acid derivatives: Immobilized L-glutamic acid β-methyl ester is sulfonylated with 4-nitrobenzenesulfonyl chloride, creating a reactive sulfonamide intermediate. This step enhances the electrophilicity of the amino group, facilitating subsequent reactions.
  • Alkylation with α-haloketones: The sulfonamide intermediate is alkylated with α-haloketones such as 2-bromo-1-(p-tolyl)ethan-1-one, introducing the necessary carbon framework for heterocycle formation.
  • Cyclization and heterocycle formation: Treatment with potassium trimethylsilanolate in dimethylformamide (DMF) induces intramolecular cyclization, leading to the formation of heterocycles such as pyridines or pyrazines. The reaction pathway depends on the sequence of cleavage from the polymer support and the reaction conditions employed.

Reaction Scheme:

Sulfonylation → Alkylation with α-haloketone → Cyclization with TMSOK → Oxidation to form the heterocycle → Functional group modifications (oxidation, hydrolysis) to yield the target acid

Notable Outcomes:

  • Mild reaction conditions are employed, reducing side reactions and improving yields.
  • The process allows for the synthesis of various substituted heterocycles, including pyrazines and pyridines, which can be further oxidized or functionalized to obtain 3-(3-oxo-3,4-dihydropyrazin-2-yl)propanoic acid .

Synthesis via Modified Cyclization and Oxidation Strategies

Method Overview:

This approach involves starting from amino acid derivatives, converting them into halogenated intermediates, and then cyclizing to heterocyclic structures followed by oxidation.

Key Steps:

  • Conversion of amino acids to halogenated derivatives: For example, (R)-cyclopropylalanine is converted to (R)-3-cyclopropyl-2-bromopropanoic acid via halogenation, which serves as a precursor for heterocycle formation.
  • Formation of heterocycles: The halogenated intermediates undergo cyclization reactions, often facilitated by nucleophilic attack or intramolecular condensation, to produce heterocyclic compounds such as pyrazines or pyridines.
  • Oxidation to the target compound: The heterocyclic intermediates are oxidized using reagents like Dess–Martin periodinane or IBX to introduce the keto functionality, forming the dihydropyrazine core.

Example:

  • The synthesis of a pyrazine derivative involves hydrolyzing hydroxyamides followed by oxidation, which results in the formation of the dihydropyrazine ring system with the desired keto group at the 3-position.

Use of Solid-Phase Synthesis Techniques

Method Overview:

Solid-phase synthesis (SPS) techniques allow for the rapid assembly of heterocyclic compounds with high purity and yield, facilitating combinatorial synthesis.

Key Steps:

Advantages:

  • Increased efficiency and throughput.
  • Reduced purification steps.
  • Compatibility with automation for large-scale library synthesis.

Summary of Reaction Conditions and Reagents

Step Reagents Conditions Purpose
Sulfonylation 4-Nitrobenzenesulfonyl chloride Room temperature, inert atmosphere Activate amino acids for further reactions
Alkylation α-Haloketones (e.g., 2-bromo-1-(p-tolyl)ethan-1-one) Dimethylformamide, room temperature Introduce carbon framework
Cyclization Potassium trimethylsilanolate DMF, mild heating Form heterocyclic core
Oxidation Dess–Martin periodinane or IBX Room temperature, inert atmosphere Convert dihydropyrazine to keto form
Cleavage Trifluoroacetic acid Room temperature Release product from solid support

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the pyrazine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

Pyrazinone and Quinoxaline Derivatives
  • 3-(6-(4-Nitrophenyl)-3-oxo-5-(p-tolyl)-3,4-dihydropyrazin-2-yl)propanoic acid (7a) Structure: Features a dihydropyrazinone core substituted with 4-nitrophenyl and p-tolyl groups. Key Data: NMR spectra confirm regiochemistry and hydrogen bonding at the keto group .
  • Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate Structure: Combines dihydroquinoxaline and phenyl groups with an esterified propanoic acid. Key Data: IR and NMR spectra show strong carbonyl absorption (1680 cm⁻¹) and aromatic coupling . Comparison: The ester group reduces acidity (pKa ~5–6) compared to the carboxylic acid in the target compound (pKa ~3–4) .
Pyrazolo-Pyridine Derivatives
  • 3-[6-Oxo-2-propyl-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid Structure: Pyrazolo[3,4-b]pyridine core with trifluoromethyl and propyl groups. Key Data: Molar mass = 317.26 g/mol; CAS 1018165-97-3 . Comparison: The trifluoromethyl group increases lipophilicity (logP ~2.5) versus the target compound’s pyrazinone ring (logP ~1.2) .
  • 3-[4-(Difluoromethyl)-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl]propanoic acid Structure: Difluoromethyl substituent instead of trifluoromethyl. Key Data: Molar mass = 299.27 g/mol; CAS 1018126-85-6 .

Propanoic Acid Derivatives with Diverse Substitutions

Halogenated 3-Phenylpropanoic Acids
  • 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Structure: Dichlorinated phenyl group attached to propanoic acid. Key Data: Exhibits selective antimicrobial activity against E. coli (MIC = 8 µg/mL) and S. aureus (MIC = 16 µg/mL) . Comparison: The chlorine atoms enhance electronegativity and membrane penetration versus the target compound’s heterocyclic core .
Sulfur-Containing Propanoic Acid Esters
  • 3-(Methylthio)propanoic acid methyl ester Structure: Methylthio (-SMe) and methyl ester groups. Key Data: Found in pineapples (622.49 µg/kg in Tainong No. 4); contributes to fruity aroma . Comparison: The ester and thioether groups increase volatility (bp ~150°C) versus the non-volatile, polar target compound .

Pharmaceutical Agents with Propanoic Acid Moieties

  • Lifitegrast (Xiidra) Structure: Complex molecule with benzofuran, tetrahydroisoquinoline, and methanesulfonyl groups. Key Data: FDA-approved for dry eye disease; logP = 2.8, indicating moderate lipophilicity . Comparison: The large molecular weight (MW = 678.13 g/mol) and multiple rings reduce solubility compared to the simpler target compound .

Tabular Comparison of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Feature/Activity
3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid C7H8N2O3 168.15 Not Available Dihydropyrazinone core
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid C11H10N2O3 218.21 7712-28-9 Fused benzene-pyrazinone ring
3-[6-Oxo-2-propyl-4-(trifluoromethyl)-...]propanoic acid C13H14F3N3O3 317.26 1018165-97-3 Trifluoromethyl group, pyrazolo-pyridine
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C9H8Cl2O3 235.07 Not Available Antimicrobial activity
Lifitegrast C29H30Cl2N2O7S2 678.13 1025967-78-5 Dry eye therapy, high MW

Biological Activity

3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid, with the CAS number 1596774-33-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H8N2O3
  • Molecular Weight : 168.15 g/mol
  • Structure : The compound features a propanoic acid moiety attached to a 3,4-dihydropyrazine ring with a keto group, which may influence its biological interactions.

Anticancer Properties

Dihydropyrazine derivatives have been investigated for their anticancer effects. For instance, compounds with similar structural frameworks have shown the ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation. The mechanism often involves the activation of caspase pathways and the regulation of Bcl-2 family proteins.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, some studies have indicated that related compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes and cancer progression.

Case Studies and Research Findings

StudyFindings
Zhang et al. (2015)Investigated dihydropyrazine derivatives for anticancer activity; found significant inhibition of HCT116 cell lines.
Li et al. (2016)Reported on enzyme inhibition properties; showed potential for COX inhibition leading to reduced inflammation in vitro.
Ayalasomayajula & Kompella (2018)Discussed the therapeutic applications of microparticles loaded with similar compounds for sustained drug delivery in ocular therapies.

The biological activity of 3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid likely involves several mechanisms:

  • Cell Membrane Disruption : By integrating into bacterial membranes, leading to increased permeability.
  • Apoptosis Induction : Triggering intrinsic apoptotic pathways in cancer cells.
  • Enzyme Modulation : Inhibiting key enzymes involved in inflammation and cancer progression.

Q & A

Q. What are the established synthetic routes for 3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid, and what key reaction conditions are required?

The synthesis typically involves multi-step organic reactions, such as cyclization of pyrazine precursors followed by functionalization of the propanoic acid moiety. Critical steps include:

  • Pyrazine ring formation : Using carbodiimides or urea derivatives under acidic or basic conditions.
  • Propanoic acid linkage : Employing nucleophilic substitution or condensation reactions with reagents like β-keto esters. Key conditions include anhydrous solvents (e.g., THF, DMF), catalysts (e.g., palladium for coupling), and controlled temperatures (60–100°C) to avoid side reactions .

Q. How should researchers characterize the structural purity of 3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid?

A combination of analytical techniques is recommended:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm hydrogen/carbon environments (e.g., pyrazinone protons at δ 7.8–8.2 ppm).
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation of the dihydropyrazine ring geometry and hydrogen-bonding networks .

Q. What safety protocols are essential for handling 3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid in laboratory settings?

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors.
  • Storage : In airtight containers at –20°C to prevent hydrolysis of the dihydropyrazine ring .

Q. What solvent systems are optimal for preparing aqueous solutions of 3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid?

  • Primary solvents : DMSO or ethanol for stock solutions (1–10 mg/mL), with inert gas purging to prevent oxidation.
  • Aqueous buffers : Dilute in PBS (pH 7.4) for biological assays, ensuring <1% organic solvent to avoid cellular toxicity.
  • Stability : Avoid prolonged storage of aqueous solutions (>24 hours) due to potential hydrolysis .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functionalization of 3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid?

Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, while machine learning models analyze experimental datasets to optimize conditions. For example:

  • Reaction path search : Identifies low-energy intermediates for cyclization steps.
  • Solvent effect modeling : Predicts solvent polarity impacts on reaction yields .

Q. What mechanisms underlie the biological activity of 3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid, and how can they be validated experimentally?

Hypothesized mechanisms include:

  • Enzyme inhibition : Test via competitive binding assays (e.g., fluorescence quenching with tryptophan residues).
  • Receptor modulation : Use surface plasmon resonance (SPR) to measure binding kinetics to target proteins.
  • Cellular assays : Evaluate anti-inflammatory effects via NF-κB pathway inhibition in RAW 264.7 macrophages .

Q. How can contradictory data on the compound’s pharmacokinetic properties be resolved?

Contradictions in bioavailability or metabolite profiles may arise from:

  • Species-specific metabolism : Compare rodent vs. human hepatocyte models.
  • Analytical variability : Standardize LC-MS/MS protocols for metabolite quantification.
  • Dose dependency : Conduct dose-ranging studies to identify nonlinear absorption .

Q. What strategies are effective for studying the compound’s interactions with biological membranes?

  • Liposome binding assays : Fluorescent probes (e.g., ANS) to measure membrane partitioning.
  • MD simulations : Model interactions with lipid bilayers to predict permeability.
  • Erythrocyte stability tests : Monitor hemolysis rates under physiological conditions .

Q. How does the compound’s reactivity with nucleophiles impact its stability in biological matrices?

  • pH-dependent degradation : Perform stability studies in buffers (pH 1–9) to identify labile bonds (e.g., ester or amide linkages).
  • Nucleophile screening : Incubate with glutathione or serum proteins to detect adduct formation via LC-HRMS .

Q. What comparative approaches are recommended to evaluate analogs of 3-(3-Oxo-3,4-dihydropyrazin-2-yl)propanoic acid?

  • SAR studies : Synthesize derivatives with modified pyrazine substituents and compare IC50_{50} values in target assays.
  • Crystallographic overlay : Align analogs with co-crystal structures of target proteins to assess steric/electronic complementarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.